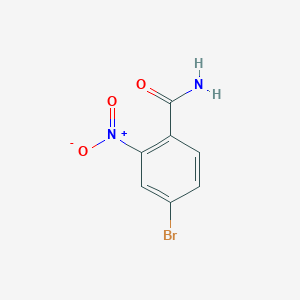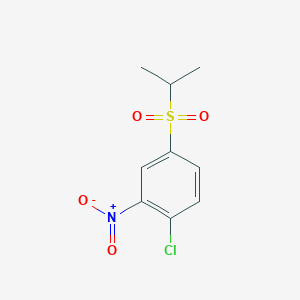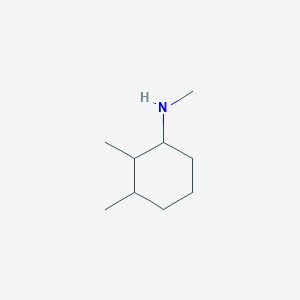
4-Chloro-5,8-difluoroquinoline-3-carbonitrile
Descripción general
Descripción
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is a compound that is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core structure is a common motif in compounds with potential therapeutic effects, including kinase inhibitors that target the epidermal growth factor receptor (EGF-R) . Although the provided papers do not directly discuss 4-Chloro-5,8-difluoroquinoline-3-carbonitrile, they do provide insights into the synthesis, reactions, and properties of related chloroquinoline-3-carbonitrile derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For example, the synthesis of 4-anilinoquinoline-3-carbonitriles involves the condensation of dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization and chlorination to introduce the chloro group . Another approach for synthesizing tetrahydroquinoline-3-carbonitriles is through a one-pot reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid, which results in the formation of multiple new bonds .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic ring system that includes a benzene ring fused to a pyridine ring. The presence of substituents such as chloro, fluoro, and cyano groups can significantly influence the electronic properties and conformation of the molecule. For instance, the introduction of electron-withdrawing groups like cyano can affect the molecule's binding to biological targets .
Chemical Reactions Analysis
Chloroquinoline-3-carbonitriles can undergo various chemical reactions, including substitutions at the chloro and cyano positions. These reactions are often utilized to generate a wide array of biologically active compounds. The review on chloroquinoline-3-carbonitriles details the synthetic methods and chemical reactions of these derivatives, highlighting their versatility in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their spectroscopic characteristics, electronic properties, and photophysical behavior, can be studied both experimentally and theoretically using computational methods like density functional theory (DFT). For example, a study on a fluorescent quinoline derivative containing a triazole moiety investigated its structural parameters, spectroscopic properties, and nonlinear optical properties, demonstrating its potential as a nonlinear optical (NLO) material . Additionally, the interaction of quinoline derivatives with solvents and their thermal properties can be evaluated to understand their behavior in different environments .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Chloro-5,8-difluoroquinoline-3-carbonitrile is involved in various synthetic methods and chemical reactions, particularly in the production of biologically active compounds. The reactivity of this compound is explored in different contexts, with reactions subdivided into groups based on the chloro and cyano substituents (Mekheimer et al., 2019).
Optoelectronic and Charge Transport Properties
Studies have delved into the optoelectronic, nonlinear, and charge transport properties of derivatives of quinoline carbonitriles. These investigations often involve density functional theory to analyze structural, electronic, and optical properties, highlighting their potential as multifunctional materials (Irfan et al., 2020).
Synthesis of Substituted Derivatives
Research has been conducted on the synthesis of various substituted derivatives of quinoline carbonitriles, like cinnoline and benzo[h]cinnoline. These syntheses start from different precursors and lead to compounds with potential applications in various fields (Gomaa, 2003).
Development of Fused Quinoline Heterocycles
There is significant interest in the development of fused quinoline heterocycles, such as the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. These compounds are synthesized through a series of reactions starting from chloroquinoline carbonitriles (Mekheimer et al., 2008).
Antimicrobial Activity
Some derivatives synthesized from quinoline carbonitriles have been reported to exhibit antimicrobial activity. This suggests a potential application in developing new antimicrobial agents (Elkholy & Morsy, 2006).
Conversion into Other Compounds
Research also includes the conversion of chloroquinoline carbonitriles into other compounds like 3-aminoindole carbonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Michaelidou & Koutentis, 2009).
Antitumor Activities
Certain novel derivatives of quinoline carbonitriles have been synthesized and evaluated for their antitumor activities. This research contributes to the development of new anticancer drugs (El-Agrody et al., 2012).
Photophysical and Spectroscopic Studies
A new fluorescent derivative containing a quinoline carbonitrile moiety has been synthesized, and its properties have been explored through experimental and theoretical methods. This research is significant for developing new materials with special optical properties (Singh et al., 2017).
Microbial Screening
Derivatives of quinoline carbonitriles have been screened against various microbes, indicating their potential use in antimicrobial therapies (Goswami et al., 2022).
Structural and Cytotoxicity Studies
Extensive structural studies, including X-ray crystallography and spectroscopy, have been performed on chloroquinoline carbonitriles. These studies also include evaluating their cytotoxicity against various cancer cell lines, highlighting their potential in cancer research (Mansour et al., 2013).
Propiedades
IUPAC Name |
4-chloro-5,8-difluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3ClF2N2/c11-9-5(3-14)4-15-10-7(13)2-1-6(12)8(9)10/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOAHJVPSRSWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=C(C=N2)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252097 | |
| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5,8-difluoroquinoline-3-carbonitrile | |
CAS RN |
936497-95-9 | |
| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936497-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5,8-difluoro-3-quinolinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)



![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)


amine](/img/structure/B1323259.png)
![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)


![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)